Cas no 667400-41-1 (4-(4-Chlorophenyl)-3-methyl-1H-pyrazole)

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
- 1H-Pyrazole,4-(4-chlorophenyl)-3-methyl-
- 4-(4-chlorophenyl)-5-methyl-1H-pyrazole
- AC1Q2Q5E
- AG-G-51846
- ANW-74554
- CTK5C5128
- MolPort-001-794-757
- SBB091509
- J-513481
- 667400-41-1
- 3W-0884
- A8981
- 4-(4-Chloro-phenyl)-3-methyl-1H-pyrazole
- MFCD00179386
- FT-0651408
- AMY6460
- CS-0313932
- DTXSID40384457
- AKOS005070378
- F12212
- SCHEMBL24962582
- DB-073793
-
- MDL: MFCD00179386
- インチ: InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
- InChIKey: GIPOXCHFUQCEPZ-UHFFFAOYSA-N
- SMILES: CC1=NNC=C1C2=CC=C(C=C2)Cl
計算された属性
- 精确分子量: 192.04500
- 同位素质量: 192.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 28.7A^2
じっけんとくせい
- 密度みつど: 1.246
- ゆうかいてん: 155-156°
- Boiling Point: 349.5°C at 760 mmHg
- フラッシュポイント: 196.1°C
- Refractive Index: 1.603
- PSA: 28.68000
- LogP: 3.03850
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Security Information
- HazardClass:IRRITANT
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関コード:
2933199090概要:
2933199090。他の構造的に不縮合なピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C611748-100mg |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | 100mg |
$ 115.00 | 2022-06-06 | ||
abcr | AB466912-500mg |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, min. 95%; . |
667400-41-1 | 500mg |
€315.00 | 2024-08-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384602-1g |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | 95+% | 1g |
¥3127.00 | 2024-05-04 | |
A2B Chem LLC | AH13183-500mg |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | >95% | 500mg |
$396.00 | 2023-12-30 | |
A2B Chem LLC | AH13183-5g |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | >95% | 5g |
$1947.00 | 2023-12-30 | |
A2B Chem LLC | AH13183-10mg |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | >95% | 10mg |
$241.00 | 2023-12-30 | |
Apollo Scientific | OR32692-5g |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | 95% | 5g |
£1664.00 | 2025-02-20 | |
abcr | AB466912-500 mg |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole; min. 95% |
667400-41-1 | 500MG |
€267.70 | 2022-03-01 | ||
eNovation Chemicals LLC | Y0998761-5g |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | 95% | 5g |
$1300 | 2024-08-02 | |
TRC | C611748-10mg |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole |
667400-41-1 | 10mg |
$ 50.00 | 2022-06-06 |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
10. Book reviews
4-(4-Chlorophenyl)-3-methyl-1H-pyrazoleに関する追加情報
Chemical Profile of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole (CAS No. 667400-41-1)
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, identified by its Chemical Abstracts Service number (CAS No. 667400-41-1), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and utility in drug development. The presence of a chlorophenyl group and a methyl substituent at specific positions on the pyrazole ring contributes to its unique chemical properties and potential pharmacological effects.
The molecular structure of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms, with a chloro-substituted phenyl group attached at the 4-position and a methyl group at the 3-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, making it a versatile scaffold for further chemical modifications and biological evaluations. The compound’s solubility, stability, and reactivity are influenced by these substituents, which are critical factors in determining its suitability for various applications.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in multiple therapeutic areas. Research has highlighted the potential of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole as a lead compound for developing novel pharmaceutical agents. Studies have shown that this compound exhibits promising biological activity, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. The chlorophenyl moiety is known to enhance binding affinity to biological targets, while the methyl group can influence metabolic stability and pharmacokinetic profiles.
One of the most compelling aspects of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole is its role as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize more complex molecules with enhanced pharmacological properties. For instance, derivatives of this scaffold have been investigated for their ability to modulate enzyme activity and receptor interactions. The structural flexibility offered by the pyrazole ring allows for modifications that can fine-tune the compound’s biological effects, making it an attractive candidate for further development.
Advances in computational chemistry and high-throughput screening techniques have accelerated the discovery process for compounds like 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. These methods enable researchers to predict binding affinities, assess metabolic pathways, and identify potential side effects with greater precision. Such capabilities are crucial for optimizing drug candidates before they enter clinical trials. The integration of experimental data with computational models has provided valuable insights into the mechanistic basis of the compound’s biological activity.
The synthesis of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as chlorination and alkylation. The efficiency of these synthetic pathways is essential for large-scale production and further chemical modifications.
In terms of pharmacological evaluation, 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole has been tested in various in vitro and in vivo models. Preliminary studies suggest that it may interact with multiple targets involved in disease pathways, including kinases, transcription factors, and ion channels. These interactions could potentially lead to therapeutic benefits across different conditions. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The regulatory landscape for novel pharmaceutical compounds like 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole is stringent but well-defined. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for advancing drug candidates through clinical development. Researchers must navigate complex regulatory requirements while ensuring that their studies are conducted ethically and transparently.
Future directions in the study of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole may include exploring its potential in combination therapies or investigating its effects on specific disease models. The growing body of evidence supporting the utility of pyrazole derivatives suggests that this compound could play a significant role in next-generation drug development. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies will be crucial in translating laboratory findings into clinical applications.
In conclusion, 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole (CAS No. 667400-41-1) represents an intriguing compound with diverse biological activities and synthetic possibilities. Its unique structural features make it a valuable asset in medicinal chemistry research, offering potential solutions to unmet medical needs. As scientific understanding continues to evolve, further exploration of this molecule will undoubtedly contribute to advancements in drug discovery and development.
667400-41-1 (4-(4-Chlorophenyl)-3-methyl-1H-pyrazole) Related Products
- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)
- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 1034131-06-0(7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)
- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
